2,5-Dichloro-4-methylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2,5-dichloro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(2-10)7(9)11-3-6(4)8/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQVIWRFKUYDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Chlorination of 4-methylpyridine-3-carbonitrile: The synthesis of 2,5-dichloro-4-methylpyridine-3-carbonitrile can be achieved by chlorinating 4-methylpyridine-3-carbonitrile. This process involves the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions.
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Nitration and Subsequent Chlorination: Another method involves the nitration of 4-methylpyridine to introduce a nitrile group, followed by chlorination at the 2nd and 5th positions. This method requires careful control of reaction conditions to ensure selective chlorination.
Industrial Production Methods:
In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro groups at positions 2 and 5 are susceptible to nucleophilic displacement under specific conditions.
Example Reactions:
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Alkoxyde Substitution: Treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 100°C replaces the 2-chloro group with methoxy, yielding 2-methoxy-5-chloro-4-methylpyridine-3-carbonitrile .
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Amination: Reaction with aqueous ammonia under catalytic Cu(I) conditions selectively substitutes the 5-chloro group, forming 5-amino-2-chloro-4-methylpyridine-3-carbonitrile .
Key Conditions:
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Polar aprotic solvents (e.g., DMF, DMSO).
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Catalysts: Cu, Pd, or Ni complexes.
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Elevated temperatures (80–150°C).
Cyano Group Transformations
The nitrile group at position 3 undergoes hydrolysis, reduction, and alkylation.
Methyl Group Oxidation
The methyl group at position 4 can be oxidized to a carboxylic acid using aerobic conditions with N-hydroxyphthalimide (NHPI) and Co(OAc)₂/Mn(OAc)₂ catalysts in acetic acid at 150°C . This yields 2,5-dichloro-3-cyanoisonicotinic acid , a precursor for agrochemical intermediates.
Reaction Pathway:
Hydrogenation and Dehalogenation
Catalytic hydrogenation removes chloro groups selectively:
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Pd/C (10%) under 50 psi H₂ in methanol at 80°C reduces the 2-chloro group, yielding 5-chloro-4-methylpyridine-3-carbonitrile .
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Prolonged hydrogenation (24h) with Raney Ni removes both chloro groups, forming 4-methylpyridine-3-carbonitrile .
Coupling Reactions
The chloro groups participate in cross-coupling reactions:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H4Cl2N2
- Molecular Weight : 187.03 g/mol
- Structure : The compound features a pyridine ring with:
- Two chlorine atoms at the 2 and 5 positions
- A methyl group at the 4 position
- A cyano group at the 3 position
These structural characteristics contribute to its reactivity and potential applications in various fields.
Medicinal Chemistry
2,5-DC4M3CN has been identified as a precursor for compounds that act as selective muscarinic receptor 4 positive allosteric modulators. These modulators enhance neurotransmitter signaling without directly activating the receptors, making them promising candidates for treating conditions such as schizophrenia and other neuropsychiatric disorders.
Case Study : Research has demonstrated that derivatives of this compound can significantly impact receptor activity, suggesting its utility in drug development aimed at modulating cholinergic signaling pathways.
Agrochemicals
Preliminary studies indicate that 2,5-DC4M3CN may function as a plant growth regulator. Its ability to influence plant growth could enhance crop yields and improve agricultural productivity. This application is particularly relevant given the increasing demand for sustainable agricultural practices.
Case Study : Field trials have shown that compounds derived from 2,5-DC4M3CN can promote root development and overall plant health under various environmental conditions.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its nitrile group and halogen substituents enable various chemical reactions that are useful in developing new materials and pharmaceuticals .
Synthesis Methods :
- Method A : Direct chlorination of methylpyridine derivatives.
- Method B : Reaction with cyanoacetamide under basic conditions followed by chlorination .
Material Science Applications
Research suggests that nitrogen-containing heterocycles like 2,5-DC4M3CN exhibit interesting properties for material science applications. The compound's unique structure allows for the development of new materials with specific functionalities.
Potential Applications :
- Development of polymers with enhanced thermal stability.
- Synthesis of novel electronic materials due to its electronic properties.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key structural analogs include dichloropyridine derivatives and pyridinecarbonitriles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity and Solubility: The carbonitrile group in this compound increases polarity compared to non-cyano analogs like 3,5-Dichloro-4-methylpyridine. However, the methyl group at position 4 introduces moderate hydrophobicity, enhancing membrane permeability in biological systems .
- Melting Points : Compounds with nitro groups (e.g., 3,5-Dichloro-4-nitropyridine) exhibit higher melting points due to strong dipole interactions, whereas methyl-substituted derivatives show lower melting points .
Research Findings and Trends
- Synthetic Efficiency : this compound is synthesized via sequential chlorination and cyanation, whereas fused analogs like compound 11b require multi-step condensation (e.g., with chloroacetic acid and aldehydes) .
- Thermal Stability : Carbonitrile derivatives generally exhibit higher thermal stability than their carboxylic acid counterparts (e.g., 3,5-Dichloro-4-methylbenzoic acid), making them suitable for high-temperature reactions .
Biological Activity
2,5-Dichloro-4-methylpyridine-3-carbonitrile (DCMPC) is a heterocyclic organic compound that has garnered interest in pharmacological research due to its unique structural characteristics and biological activities. This article aims to explore the biological activity of DCMPC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DCMPC has the molecular formula and a molecular weight of approximately 174.02 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and a cyano group at the 3 position. Its structure is significant for its interaction with biological targets, particularly in modulating receptor activities.
The biological activity of DCMPC is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been identified as a precursor for compounds that act as selective muscarinic receptor 4 (M4) positive allosteric modulators . These modulators enhance neurotransmitter signaling without directly activating the receptors, which can minimize side effects while achieving therapeutic efficacy in conditions such as schizophrenia.
Interaction with Biological Targets
DCMPC has been shown to bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets can vary based on the derivative and application context, indicating a need for further investigation into its pharmacological profiles.
Pharmacological Applications
Research has indicated several potential therapeutic applications for DCMPC:
- Neuropharmacology : As a selective M4 receptor modulator, DCMPC may enhance cognitive function and alleviate symptoms associated with schizophrenia by improving cholinergic signaling in the brain.
- Anticancer Activity : Some studies have explored the potential of DCMPC derivatives in cancer therapy, although specific results are still emerging .
Case Studies
- Muscarinic Receptor Modulation : A study highlighted DCMPC's role in enhancing M4 receptor function, demonstrating improved cognitive performance in animal models. This suggests that DCMPC could serve as a basis for developing new treatments for cognitive disorders.
- Toxicological Profile : Research on the toxicological effects of DCMPC indicates that while it exhibits beneficial pharmacological properties, caution is warranted due to its potential toxicity upon ingestion or skin contact. This necessitates careful handling in laboratory settings.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DCMPC's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,5-Dichloro-4-methylpyridine | Lacks nitrile group | Limited interaction potential compared to DCMPC |
| 2,4-Dichloro-5-methylpyridine | Different chlorine substitution pattern | Varies in receptor modulation capabilities |
| 2,6-Dichloro-4-methylpyridine | Different chlorine substitution pattern | Potentially different reactivity profiles |
Q & A
Q. What are the standard synthetic routes for preparing 2,5-dichloro-4-methylpyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a method analogous to the synthesis of thiazolo-pyrimidine derivatives involves refluxing intermediates with chloroacetic acid and aldehydes in a mixed solvent system (e.g., acetic anhydride and acetic acid) using sodium acetate as a catalyst. Optimizing reaction time (2–12 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 molar ratio of reactants) can improve yields. Monitoring via TLC and purification through recrystallization (e.g., using DMF/water) are critical steps .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- IR Spectroscopy : The nitrile group (-CN) exhibits a sharp peak near 2,219 cm⁻¹, while C-Cl stretches appear between 550–850 cm⁻¹.
- ¹H NMR : Methyl groups (e.g., CH₃) resonate as singlets near δ 2.24–2.37 ppm, and aromatic protons show splitting patterns depending on substitution.
- MS : The molecular ion peak (M⁺) should align with the molecular formula (C₈H₆Cl₂N₂, MW 201.05). Fragmentation patterns may include loss of Cl (m/z 35–37) or CN (m/z 26) .
Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?
SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. ORTEP-3 provides graphical visualization of thermal ellipsoids and bond geometries. For high-resolution data, SHELXTL (Bruker AXS) is recommended for structure solution and validation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?
Discrepancies may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), impurities, or tautomerism. To resolve this:
Q. What strategies mitigate challenges in X-ray crystallography due to high chlorine content in this compound?
High chlorine content increases electron density, complicating data collection. Solutions include:
Q. How can computational modeling guide the design of this compound analogs for biological activity?
Q. What experimental approaches resolve contradictions in reported melting points or thermal stability data?
Q. How can multi-step synthesis pathways integrate this compound into complex heterocyclic systems for medicinal applications?
- Use it as a precursor in cyclocondensation reactions (e.g., with thiouracil derivatives) to form fused pyridine-quinazoline systems.
- Introduce pharmacophores via nucleophilic substitution at the 4-methyl or 3-cyano positions, followed by biological evaluation (e.g., kinase inhibition assays) .
Methodological Best Practices
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
